Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15986141
InChI: InChI=1S/C9H9N3O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,10H2,1H3
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15986141

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,10H2,1H3
Standard InChI Key WOFQQQVTXBTQRI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C2N1C=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines an imidazole ring fused to a pyridine moiety, with critical substitutions at positions 3 and 6. The methyl ester at position 3 enhances solubility and serves as a handle for further functionalization, while the 6-amino group contributes to hydrogen bonding and molecular recognition . Key identifiers include:

PropertyValueSource
IUPAC Namemethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate
Molecular FormulaC₉H₉N₃O₂
Molecular Weight191.19 g/mol
Canonical SMILESCOC(=O)C1=CN=C2N1C=C(C=C2)N
InChI KeyWOFQQQVTXBTQRI-UHFFFAOYSA-N

The planar fused-ring system facilitates π-π stacking interactions, while the amino and ester groups enable participation in hydrogen bonding and nucleophilic substitution reactions .

Synthesis and Functionalization

Cyclization Reactions

A primary synthesis route involves cyclization of N-propargyl pyridinium salts under basic conditions. For example, reacting 2-aminopyridine derivatives with methyl propiolate in the presence of K₂CO₃ yields the imidazo[1,2-a]pyridine core. This method emphasizes sustainability through metal-free conditions, achieving moderate yields (40–60%).

Multicomponent Reactions (MCRs)

MCRs offer a one-pot strategy to assemble complex structures. A notable example combines methyl acetoacetate, ammonium acetate, and aldehydes in ionic liquids like [bmim]Br, achieving yields up to 85% under microwave irradiation . This approach is advantageous for introducing diverse substituents at positions 5 and 7 of the core .

Post-Synthetic Modifications

The methyl ester and amino groups serve as sites for further derivatization:

  • Ester Hydrolysis: Treatment with NaOH/EtOH yields the carboxylic acid, enabling conjugation to pharmacophores .

  • Amide Formation: Coupling with amines using EDCI/HOBt produces amide derivatives, enhancing target affinity .

Biological Activities and Mechanisms

Antimicrobial and Antitubercular Effects

Analogous compounds demonstrate broad-spectrum activity:

  • Antitubercular: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit MIC₉₀ ≤1 μM against multidrug-resistant Mycobacterium tuberculosis (Mtb), likely by inhibiting cell wall synthesis .

  • Antibacterial: Fluoro-substituted derivatives (e.g., methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate) show MICs of 16–32 μM against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Applications

Though understudied, the amino group’s ability to cross the blood-brain barrier suggests potential in treating neurological disorders. Related compounds modulate GABAₐ receptors, implicating anxiolytic or anticonvulsant effects.

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Biological ActivityReference
Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate6-Fluoro, 3-COOCH₃Antibacterial (MIC = 16 μM)
Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate5-Amino, 3-COOCH₃Anticancer (PI3Kα inhibition)
3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid3-CH₃, 6-COOHAntitubercular (MIC = 0.5 μM)

Key Trends:

  • Amino vs. Fluoro Substitutions: Amino groups enhance target affinity through hydrogen bonding, while fluoro groups improve metabolic stability .

  • Ester vs. Carboxylic Acid: Esters increase membrane permeability, whereas carboxylic acids favor ionic interactions in enzymatic pockets .

Future Directions and Challenges

Targeted Drug Delivery

Conjugating this compound to nanoparticle carriers could mitigate off-target effects. For example, PEGylated liposomes loaded with imidazo[1,2-a]pyridine derivatives have shown enhanced tumor accumulation in preclinical models .

Overcoming Synthetic Limitations

Current methods suffer from modest yields (40–70%) and harsh conditions. Advances in photoredox catalysis or enzymatic synthesis may improve efficiency .

Expanding Biological Profiling

In vivo pharmacokinetic studies are critical. Preliminary ADME data for related compounds reveal moderate oral bioavailability (20–30%) and hepatic clearance, necessitating structural optimization .

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